molecular formula C13H9FN2O3 B14290117 5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione CAS No. 117365-07-8

5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14290117
CAS No.: 117365-07-8
M. Wt: 260.22 g/mol
InChI Key: NQUAZECJCGDJOE-UHFFFAOYSA-N
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Description

5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a phenylacryloyl group attached to the nitrogen atom at the 1st position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and cinnamoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylacryloyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar fluorine substitution on the pyrimidine ring.

    Cinnamoyl Derivatives: Compounds with a phenylacryloyl group that exhibit various biological activities.

Uniqueness

5-Fluoro-1-(3-phenylacryloyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and phenylacryloyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

117365-07-8

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

5-fluoro-1-(3-phenylprop-2-enoyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H9FN2O3/c14-10-8-16(13(19)15-12(10)18)11(17)7-6-9-4-2-1-3-5-9/h1-8H,(H,15,18,19)

InChI Key

NQUAZECJCGDJOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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